![molecular formula C13H18O3 B1524553 [5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol CAS No. 1344255-35-1](/img/structure/B1524553.png)

[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol

Overview

Description

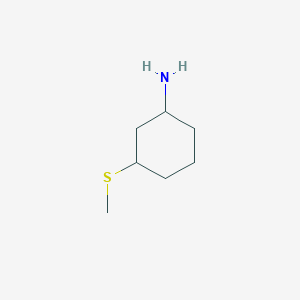

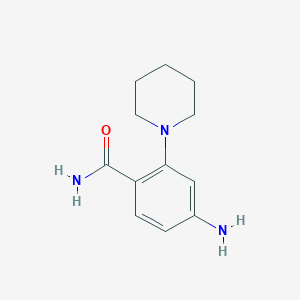

“[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol” is a chemical compound with the CAS number 1344255-35-1 . It is also known as MK-677 and belongs to the family of non-peptide growth hormone secretagogues.

Molecular Structure Analysis

The molecular formula of “this compound” is C13H18O3 . Its molecular weight is 222.28 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H18O3), molecular weight (222.28 g/mol), and its status as a non-peptide growth hormone secretagogue . Unfortunately, other properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications

Methanol Reforming for Hydrogen Production

Methanol reforming processes, such as steam reforming, partial oxidation, and oxidative steam reforming, are pivotal for hydrogen production, especially in the context of fuel cell technology. Cu-based catalysts are commonly used in these reactions, with research focusing on understanding the surface reaction mechanisms and improving catalyst efficiency. The research emphasizes the importance of identifying intermediate species like methoxy and formaldehyde to optimize the reforming process (Siek-Ting Yong et al., 2013).

Thermal Energy Transport via Methanol Synthesis and Decomposition

Studies on thermal energy transport systems utilize methanol synthesis and decomposition reactions to recover wasted heat from industrial sources. This research has led to the development of low-temperature decomposition and synthetic catalysts, contributing to energy conservation and environmental protection (Qiusheng Liu et al., 2002).

Advances in Hydrogen Production Technologies

Recent advancements in methanol thermochemical conversion to hydrogen highlight the development of various catalysts and reactor technologies. This includes exploring copper-based catalysts, which are preferred for their high activity, and the introduction of novel reactor designs like membrane reactors to increase hydrogen production efficiency (G. García et al., 2021).

Methanol as a Marker for Insulating Paper Degradation

In the field of electrical engineering, methanol has been investigated as a marker for assessing the condition of solid insulation in power transformers. This application of methanol is crucial for monitoring and maintaining the reliability of electrical power systems (J. Jalbert et al., 2019).

Mechanism of Action

The mechanism of action for “[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol” is not specified in the search results. As it is known as MK-677 and belongs to the family of non-peptide growth hormone secretagogues, it might be involved in stimulating the secretion of growth hormones.

Properties

IUPAC Name |

[5-methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-2-3-13(12(6-10)7-14)16-9-11-4-5-15-8-11/h2-3,6,11,14H,4-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMPBKCXEDXYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCOC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)

![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)

![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)

![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)

![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)